molecular formula C23H15BrN4O4 B2852622 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326877-35-3

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

货号: B2852622
CAS 编号: 1326877-35-3
分子量: 491.301
InChI 键: IMBVXSAYQLROBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazol-5-yl group at the 7-position and a 4-methoxyphenyl group at the 3-position. The oxadiazole ring is further substituted with a 3-bromophenyl moiety, contributing to its unique electronic and steric properties. Its structural complexity arises from the fusion of multiple aromatic systems and halogenated substituents, which influence its solubility, stability, and intermolecular interactions .

属性

CAS 编号

1326877-35-3

分子式

C23H15BrN4O4

分子量

491.301

IUPAC 名称

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30)

InChI 键

IMBVXSAYQLROBM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

溶解度

not available

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Structural Features :
    • Core: 1,2,4-Triazole-3-thione fused with benzoxazole.
    • Substituents: 3-bromophenyl (analogous to the target compound), 4-methylphenyl.
    • Key functional groups: C=S (1249 cm⁻¹ in IR), NH (3316 cm⁻¹) .
  • Comparison :
    • The triazole-thione core (C=S) contrasts with the oxadiazole (N-O-N) in the target compound, leading to differences in electron density and hydrogen-bonding capacity.
    • The 4-methylphenyl group in this compound may enhance lipophilicity compared to the 4-methoxyphenyl group in the target compound.
    • Elemental analysis (C: 56.71% vs. found 57.03%) suggests slight deviations in purity or crystallinity .

Triazino-Indol-Pyrazole Hybrid with 4-Bromophenyl ()

  • Structural Features: Core: Triazino[5,6-b]indol fused with pyrazole. Substituents: 4-bromophenyl (para-bromo vs. meta-bromo in the target compound), 6,6-dimethylindol-4(5H)-one.
  • Comparison: The para-bromophenyl substitution may alter steric interactions compared to the meta-bromo in the target compound. The indol-4-one system introduces additional hydrogen-bonding sites absent in the quinazoline-dione core. No spectral data are provided, but the fused triazino-indol system likely increases molecular rigidity .

3-(2-Bromophenyl)-1,2,4-Triazole-5(4H)-Thiones ()

  • Structural Features :
    • Core: 1,2,4-Triazole-5-thione.
    • Substituents: 2-bromophenyl (ortho-bromo vs. meta-bromo in the target compound), variable alkyl/aryl groups.
  • The thione group (C=S) enhances electrophilicity, whereas the oxadiazole in the target compound is more electron-deficient. Synthesized derivatives were characterized via HNMR and mass spectrometry, methods applicable to the target compound .

Data Table: Structural and Analytical Comparison

Property Target Compound Compound Compound Compound
Core Structure Quinazoline-2,4-dione + 1,2,4-oxadiazole 1,2,4-Triazole-3-thione + benzoxazole Triazino-indol + pyrazole 1,2,4-Triazole-5-thione
Bromophenyl Position 3- (meta) 3- (meta) 4- (para) 2- (ortho)
Key Functional Groups N-O-N (oxadiazole), C=O (quinazoline-dione) C=S (thione), C=N (triazole) C=O (indol-4-one), C-Br C=S (thione), C-Br
Elemental Analysis (C%) Not provided 56.71 (calc) vs. 57.03 (found) Not provided Not provided
Spectral Data Not provided IR: 3316 cm⁻¹ (NH), 1249 cm⁻¹ (C=S); 1H-NMR: δ 9.81 (s) Not provided HNMR and mass spec reported

准备方法

Niementowski Cyclization for Core Formation

The classical Niementowski reaction remains the most reliable method for constructing the quinazoline-2,4-dione scaffold. Anthranilic acid derivatives react with urea or its analogs under thermal conditions:

Procedure :

  • 3-(4-Methoxyphenyl)anthranilic acid (1.0 mmol) is refluxed with urea (2.5 mmol) in dry DMF (5 mL) at 160°C for 8–12 hours.
  • The reaction mixture is cooled to 25°C and poured into ice-water.
  • The precipitated 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is filtered and recrystallized from ethanol (Yield: 72–78%).

Key Optimization :

  • Microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C with DMAP catalysis , improving yields to 85–90%.
  • Boc-protected intermediates enhance regioselectivity during subsequent functionalization.

Synthesis of 3-(3-Bromophenyl)-1,2,4-Oxadiazole Side Chain

Cyclocondensation of Amidoximes

The oxadiazole ring is constructed via [3+2] cycloaddition:

Stepwise Synthesis :

  • 3-Bromobenzaldehyde (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in EtOH/H2O (1:1) at 80°C for 4 hours to form 3-bromobenzaldoxime .
  • Chlorination with N-chlorosuccinimide (NCS, 11 mmol) in DMF at 20°C yields 3-bromobenzonitrile oxide .
  • Cyclization with cyanoacetic acid (10 mmol) under microwave irradiation (150°C, 30 min) produces 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid .

Critical Notes :

  • Triethyl orthoformate accelerates cyclization efficiency (61% yield vs. 45% without).
  • IR spectroscopy confirms oxadiazole formation via disappearance of NH stretches at 3300 cm$$^{-1}$$ and emergence of C=N absorption at 1605 cm$$^{-1}$$.

Final Coupling: Integration of Oxadiazole to Quinazoline Core

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling installs the oxadiazole moiety at position 7:

Optimized Conditions :

  • 7-Bromoquinazoline-2,4-dione (1.0 mmol)
  • 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-boronic acid (1.2 mmol)
  • Pd(PPh3)4 (5 mol%) , K2CO3 (2.0 mmol)
  • Solvent: DME/H2O (4:1) at 90°C for 12 hours

Workup :

  • Extraction with dichloromethane (3 × 15 mL)
  • Column chromatography (SiO2, CH2Cl2:MeOH = 95:5)
  • Recrystallization from acetonitrile (Final yield: 68%)

Analytical Validation :

  • HRMS (ESI) : m/z calculated for C23H14BrN4O4 [M+H]+: 513.0241, found: 513.0238.
  • $$^{13}$$C NMR (101 MHz, DMSO-d6) : δ 167.8 (C=O), 162.1 (C=N oxadiazole), 156.9 (quinazoline C-2), 134.2–122.4 (aromatic carbons).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

Recent advances enable concurrent quinazoline and oxadiazole formation:

Procedure :

  • 3-(4-Methoxyphenyl)anthranilic acid and 3-bromobenzonitrile oxide are heated with Boc2O (1.5 mmol) and DMAP (0.1 mmol) in CH3CN under microwave irradiation (150°C, 30 min).
  • Yield : 58% (vs. 68% for stepwise method)

Advantages :

  • Reduced purification steps
  • Compatibility with automation

Limitations :

  • Lower regiochemical control
  • Requires strict stoichiometric ratios

Industrial-Scale Considerations and Process Chemistry

Cost-Effective Modifications

Patent data reveal adaptations for kilogram-scale production:

  • Solvent Optimization : Replacement of DMF with 2-MeTHF improves EHS profile.
  • Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal leaching.
  • Crystallization Control : Anti-solvent addition (heptane) enhances polymorph purity.

常见问题

Q. What are the standard synthetic routes for synthesizing 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives or substituted benzamides.
  • Step 2 : Introduction of the oxadiazole moiety through condensation of hydrazides with carboxylic acid derivatives, often using phosphorus oxychloride (POCl₃) as a cyclizing agent.
  • Step 3 : Coupling of the bromophenyl and methoxyphenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ or NaH. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the quinazoline, oxadiazole, and substituents. Aromatic protons and methoxy groups are key markers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~471 g/mol for C₂₁H₁₉BrN₄O₄) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for quinazoline-dione, C-N-O vibrations for oxadiazole).
  • HPLC : Ensures purity (>95%) via reverse-phase methods .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity.
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods.
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the bromophenyl (e.g., halogen substitution) and methoxyphenyl groups (e.g., ethoxy, hydroxyl) to evaluate effects on potency.
  • Oxadiazole Replacement : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole moieties to assess ring size and heteroatom influence.
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition) to correlate hydrophobicity with membrane permeability. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like topoisomerases or PARP .

Q. What experimental strategies address low aqueous solubility during in vivo testing?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 or cyclodextrin-based formulations for preclinical studies.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility, which hydrolyze in vivo to the active form.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Validate via dynamic light scattering (DLS) and in vitro release assays .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Kinetics : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots for enzyme targets (e.g., dihydrofolate reductase).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to purified proteins.
  • Cellular Pathway Analysis : Western blotting or qPCR to assess downstream effects (e.g., apoptosis markers like caspase-3, Bcl-2) in treated cell lines .

Q. What computational methods support the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., using GROMACS) to evaluate binding stability over 50–100 ns trajectories.
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications.
  • ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity profiles early in design .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。